Boron trichloride

Catalog No.
S598615
CAS No.
10294-34-5
M.F
BCl3
M. Wt
117.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trichloride

CAS Number

10294-34-5

Product Name

Boron trichloride

IUPAC Name

trichloroborane

Molecular Formula

BCl3

Molecular Weight

117.2 g/mol

InChI

InChI=1S/BCl3/c2-1(3)4

InChI Key

FAQYAMRNWDIXMY-UHFFFAOYSA-N

SMILES

B(Cl)(Cl)Cl

solubility

Solubility in water: reaction

Synonyms

Boron Chloride (BCl3); Boron Chloride; Boron Trichloride; Trichloroborane; Trichloroboron; BCl3

Canonical SMILES

B(Cl)(Cl)Cl

The exact mass of the compound Boron trichloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Boron trichloride (CAS: 10294-34-5) is a trigonal planar inorganic compound and a powerful Lewis acid. Supplied as a colorless gas that fumes in moist air, its high reactivity and low boiling point (12.6 °C) define its primary industrial and laboratory roles. BCl3 serves as a critical gaseous precursor for boron doping in semiconductors, a reagent for ether cleavage in organic synthesis, and a raw material for producing elemental boron and boron nitride. Its utility is directly linked to its strong electrophilicity and its physical state, which facilitates handling in gas-phase processes like plasma etching and chemical vapor deposition (CVD).

Substituting Boron trichloride with analogs like Boron trifluoride (BF3) or Boron tribromide (BBr3) often leads to process failure or suboptimal results. BCl3 possesses a stronger Lewis acidity than BF3 towards many substrates, a counterintuitive but critical difference arising from weaker pi-backbonding. This distinction directly impacts catalytic activity and reaction kinetics. Unlike the liquid BBr3 (B.P. 91 °C), BCl3 is a gas (B.P. 12.6 °C), making it uniquely suitable for precisely controlled gas-phase delivery in CVD and plasma etch processes where BBr3 is incompatible. Furthermore, its violent reaction with water to form HCl and boric acid contrasts with Lewis acids like AlCl3 that can form stable hydrates, making BCl3 specifically suited for rigorously anhydrous systems where complete hydrolysis is desired.

Enhanced Lewis Acidity Over Boron Trifluoride for Strong Base Interactions

Contrary to predictions from electronegativity, BCl3 is a stronger Lewis acid than BF3 when reacting with strong bases like amines. Computational studies show the bond dissociation energy of the Cl3B–NH3 adduct is significantly higher than that of F3B–NH3. This is attributed to less effective pπ-pπ back-bonding between the larger chlorine 3p orbitals and the boron 2p orbital, making the boron center in BCl3 more electron-deficient and accessible to nucleophiles. The lower-lying LUMO of BCl3 further enhances covalent interactions with Lewis bases compared to BF3.

Evidence DimensionBond Dissociation Energy of Lewis Acid-Base Adduct
Target Compound DataCl3B–NH3: 41.1 kcal/mol (Calculated at PW91/TZ2P level)
Comparator Or BaselineF3B–NH3: 33.7 kcal/mol (Calculated at PW91/TZ2P level)
Quantified Difference22% higher bond dissociation energy, indicating a stronger Lewis acid-base bond.
ConditionsComputational analysis (DFT and ab initio) of adducts with ammonia (NH3) as a strong base.

For reactions requiring strong Lewis acid catalysis, BCl3 provides greater reactivity and can enable transformations that are sluggish or incomplete with BF3.

Optimal Physical Properties for Gas-Phase Precursor Applications (CVD, Doping)

Boron trichloride's utility as a precursor for semiconductor doping and CVD of materials like boron nitride is fundamentally tied to its physical state. As a gas at room temperature with a boiling point of 12.6 °C, it allows for precise, reproducible mass flow control into deposition and etching chambers. This offers a significant processability advantage over the liquid BBr3 (B.P. 91 °C), which requires heated bubblers and carrier gas lines that are more complex to manage and control. Gaseous BCl3 is a preferred precursor for p-type doping of silicon and is increasingly used for TOPCon solar cell manufacturing.

Evidence DimensionBoiling Point (at 1 atm)
Target Compound DataBCl3: 12.6 °C
Comparator Or BaselineBBr3: 91.3 °C
Quantified Difference78.7 °C lower boiling point than BBr3.
ConditionsStandard atmospheric pressure.

The gaseous nature of BCl3 simplifies process engineering, improves precursor delivery control, and enhances reproducibility in high-volume semiconductor and materials manufacturing.

Controllable Reactivity for Selective Ether Cleavage

In synthetic chemistry, BCl3 is a well-established reagent for cleaving ethers, particularly methyl ethers. While BBr3 is more reactive, its high reactivity can lead to poor regioselectivity in unsymmetrical ethers and undesired side reactions. BCl3 offers a more controllable alternative. Recent work has shown that using BCl3 in combination with BBr3 dramatically improves regioselectivity and yield compared to using BBr3 alone. For example, in the cleavage of 2-(benzyloxy)octane, the BCl3/BBr3 mixture afforded the desired alcohol in 91% yield, whereas BBr3 alone gave only a 40% yield.

Evidence DimensionIsolated Yield (%) in Ether Cleavage
Target Compound DataBCl3 / BBr3 (1:1 mixture): 91% yield
Comparator Or BaselineBBr3 alone: 40% yield
Quantified Difference127.5% relative increase in isolated yield.
ConditionsCleavage of 2-(benzyloxy)octane to 2-octanol.

For complex syntheses involving sensitive functional groups, BCl3 provides a tunable and more selective option for ether deprotection than the more aggressive BBr3, leading to higher yields and purer products.

High-Precision Plasma Etching in Semiconductor Manufacturing

BCl3 is a primary choice for the plasma etching of metals and high-κ dielectrics. Its gaseous form allows for precise control, and it reacts with surface oxides to form volatile boron oxychlorides (BOClx), effectively cleaning and etching surfaces with high selectivity. This is critical for fabricating aluminum circuits in LCDs and for gate etching in advanced logic chips where alternatives lack the required precision and volatility of byproducts.

Controlled Boron Doping for Solar and Microelectronics

As a gaseous boron source, BCl3 is used to create p-type doped regions in silicon wafers for both microelectronics and high-efficiency solar cells (e.g., TOPCon). Its processability advantage over liquid sources like BBr3 allows for uniform, large-area doping at reduced pressure and high temperatures, a key requirement for high-volume manufacturing.

Selective Demethylation in Late-Stage Pharmaceutical Synthesis

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the selective cleavage of a methyl ether without disturbing other functional groups is often required. BCl3's moderate reactivity, compared to the more aggressive BBr3, provides the necessary selectivity, maximizing yield and minimizing purification challenges.

Precursor for High-Purity Hexagonal Boron Nitride (h-BN) via CVD

The synthesis of high-quality, atomically thin h-BN films for next-generation electronics and coatings relies on clean, controllable precursors. The gas-phase reactivity of BCl3 with ammonia (NH3) is a well-established route for producing these films via CVD, offering scalability and control that is difficult to achieve with solid or liquid boron sources.

Physical Description

Boron trichloride appears as a colorless gas with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue and is toxic. Under prolonged exposure to fire or intense heat, the containers may rupture violently and rocket. Used as a catalyst in chemical manufacture, in soldering fluxes, and for many other uses.
Liquid
GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Gas at room temperature

Boiling Point

54.5 °F at 760 mm Hg (EPA, 1998)
12.5 °C

Vapor Density

4.03 (EPA, 1998) (Relative to Air)
4.03 (Air = 1)
Relative vapor density (air = 1): 4.03

Density

1.35 at 53.6 °F (EPA, 1998)
4.789 g/L
Relative density (water = 1): 1.35

Odor

Pungent, irritating odor
Sharp, irritating.

Melting Point

-161 °F (EPA, 1998)
-107.3 °C
-107 °C

UNII

K748471RAG

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

760 mm Hg at 54.86 °F (EPA, 1998)
166 kPa (1250 mm Hg) at 300 K (27 °C)
Vapor pressure, kPa at 20 °C: 150

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Impurities: phosgene & chlorine; other possible impurities: hydrogen chloride, ferric chloride, silicon tetrachloride, arsenic trichloride, and sulfur dioxide.

Other CAS

10294-34-5
37226-51-0

Wikipedia

Boron trichloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Commercially, boron trichloride is prepared by the reaction of boron carbide with chlorine in a borate melt. This reaction can also be done with dry B4C in a fluidized-bed reactor using a transition-metal halide as a catalyst. Contamination of BCl3 with COCl2 from the chlorination of carbon oxides is a serious problem in BCl3 manufacturing. Because of similar vapor pressure - temperature curves, BCl3 and COCl2 cannot be separated by fractional distillation. Thermal or photochemical conversion of COCl2 to CO and Cl2 followed by fractional distillation has been used to purify BCl3.
Chlorination of a boron trioxide and carbon mixture.
(1) Heating boric oxide and carbon with chlorine; (2) combining boric oxide with phosphorus pentachloride.
Prepared by chlorinating a mixture of finely divided carbon and boric oxide at 871-982 °C; by heating boric oxide with sodium, potassium or lithium chloride at 800-1000 °C.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Borane, trichloro-: ACTIVE
Lab preparation: boron trifluoride + aluminum chloride yields boron trichloride and aluminum fluoride

Storage Conditions

Fireproof if in building. Separated from food and feedstuffs.
Storage temp: Ambient

Stability Shelf Life

Trialkylboranes are stable indefinitely when stored under an inert atmosphere. /Trialkylboranes/

Dates

Last modified: 08-15-2023

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